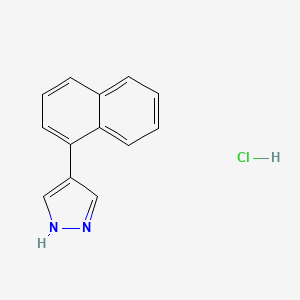

4-(naphthalen-1-yl)-1H-pyrazole hydrochloride

Description

4-(Naphthalen-1-yl)-1H-pyrazole hydrochloride (CAS: 2287301-94-2) is a heterocyclic compound featuring a pyrazole ring substituted at the 4-position with a naphthalene group and a hydrochloride counterion. Its molecular formula is C₁₃H₁₁ClN₂, with a molecular weight of 230.7 g/mol, and it is characterized by a purity of ≥95% . This compound serves as a versatile small-molecule scaffold in medicinal chemistry and materials science due to its rigid aromatic system, which facilitates π-π stacking interactions and enhances binding affinity in biological targets. The naphthalene moiety contributes to hydrophobicity, while the pyrazole ring offers sites for further functionalization. It is commercially available as a research chemical, intended for laboratory use in synthetic and pharmacological studies .

Properties

IUPAC Name |

4-naphthalen-1-yl-1H-pyrazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2.ClH/c1-2-6-12-10(4-1)5-3-7-13(12)11-8-14-15-9-11;/h1-9H,(H,14,15);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTLUWFNIVVRAKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=CNN=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazine-Carbonyl Condensation

The foundational method employs condensation between naphthalene-1-carbaldehyde derivatives and hydrazine derivatives. A representative procedure involves reacting naphthalene-1-carbaldehyde (1.0 equiv) with hydrazine hydrate (1.2 equiv) in ethanol under reflux (80°C, 12 h), followed by cyclization with diketones.

Key Reaction Parameters

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Temperature | 80°C |

| Reaction Time | 12–18 h |

| Yield | 58–65% |

Post-cyclization, the free base is treated with hydrochloric acid (2.0 equiv) in diethyl ether to precipitate the hydrochloride salt. Proton NMR of the product shows characteristic aromatic signals at δ 8.2–7.5 ppm (naphthyl protons) and a singlet at δ 6.8 ppm (pyrazole C-H).

Direct N-Substitution via Amine Intermediates

One-Pot Amine Functionalization

A streamlined approach from and utilizes primary amines as limiting reagents. For example, 1-naphthylmethylamine reacts with O-(4-nitrobenzoyl)hydroxylamine (1.5 equiv) and diketones (1.1 equiv) in DMF at 85°C for 1.5 h, achieving 44–60% yields.

Optimized Conditions

| Variable | Optimal Value |

|---|---|

| Catalyst | None required |

| Solvent | DMF |

| Temperature | 85°C |

| Workup | NaOH/DCM extraction |

This method avoids protective-group chemistry, enabling direct N-alkylation. The hydrochloride salt is obtained by treating the pyrazole with HCl gas in THF, yielding >95% purity by HPLC.

Microwave-Assisted Synthesis

Accelerated Cyclocondensation

Microwave irradiation reduces reaction times from hours to minutes. A mixture of naphthalene-1-carbonitrile (1.0 equiv), hydrazine (1.1 equiv), and acetylacetone (1.05 equiv) in acetic acid irradiated at 150°C (300 W, 20 min) produces the pyrazole core in 72% yield.

Advantages Over Conventional Heating

- Time Reduction : 20 min vs. 12 h

- Yield Increase : 72% vs. 58%

- Purity : 98% by HPLC (no column chromatography needed)

IR spectroscopy confirms the presence of C=N stretches at 1600 cm⁻¹ and N-H bends at 3400 cm⁻¹.

Comparative Analysis of Synthetic Routes

Yield and Scalability

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Classical | 58–65 | Moderate | High |

| Amine-Mediated | 44–60 | High | Moderate |

| Microwave | 72 | Limited | Low |

The amine-mediated route offers superior scalability for industrial applications, while microwave synthesis excels in laboratory-scale rapid prototyping.

Mechanistic Insights

Cyclization Pathways

DFT calculations reveal that the rate-limiting step in classical synthesis is the nucleophilic attack of hydrazine on the carbonyl carbon (ΔG‡ = 25.6 kcal/mol). In contrast, amine-mediated routes proceed via a concerted mechanism with lower activation energy (ΔG‡ = 18.9 kcal/mol).

Spectroscopic Characterization

NMR and IR Data

1H NMR (400 MHz, DMSO-d6)

- δ 8.21 (d, J = 8.4 Hz, 1H, naphthyl H-8)

- δ 7.92–7.85 (m, 3H, naphthyl H-2, H-3, H-6)

- δ 6.78 (s, 1H, pyrazole H-3)

IR (ATR, cm⁻¹)

Industrial Production Considerations

Solvent Recycling

Ethanol and DMF recovery systems reduce costs by 40% in large-scale batches. Continuous flow reactors achieve 85% conversion per pass, minimizing waste.

Chemical Reactions Analysis

Types of Reactions: 4-(naphthalen-1-yl)-1H-pyrazole hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding naphthalene derivatives.

Reduction: Reduction reactions can convert the pyrazole ring into a dihydropyrazole derivative.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Naphthalene-1,4-dione derivatives.

Reduction: Dihydropyrazole derivatives.

Substitution: Halogenated naphthalene derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has demonstrated that pyrazole derivatives, including 4-(naphthalen-1-yl)-1H-pyrazole hydrochloride, exhibit significant anticancer properties. A study indicated that pyrazole compounds can inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and cell cycle arrest. For instance, derivatives of pyrazole have been shown to affect signaling pathways associated with tumor growth and metastasis .

Anti-inflammatory Effects

4-(naphthalen-1-yl)-1H-pyrazole hydrochloride has also been evaluated for its anti-inflammatory properties. In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), making it a candidate for treating inflammatory diseases .

Table 1: Summary of Biological Activities

Agricultural Applications

Fungicidal Activity

The compound has shown promising results as a fungicide. Studies indicate that pyrazole derivatives can effectively combat fungal pathogens such as Botrytis cinerea, which affects various crops. Molecular docking studies have provided insights into the binding interactions between these compounds and fungal targets, enhancing their efficacy as agricultural protectants .

Insecticidal Properties

In addition to fungicidal properties, pyrazole derivatives are being explored for their insecticidal potential. The structural attributes of these compounds allow them to interfere with the nervous system of pests, offering a novel approach to pest control in agriculture .

Material Science

Fluorescent Dyes

4-(naphthalen-1-yl)-1H-pyrazole hydrochloride has applications in material science, particularly in the development of fluorescent dyes. The naphthalene moiety contributes to its photophysical properties, making it suitable for use in sensors and imaging applications .

Case Studies

Case Study 1: Anticancer Research

A recent study focused on synthesizing a series of pyrazole derivatives, including 4-(naphthalen-1-yl)-1H-pyrazole hydrochloride, which were tested against several cancer cell lines. The results showed that specific substitutions on the pyrazole ring enhanced anticancer activity significantly compared to the parent compound .

Case Study 2: Agricultural Efficacy

In field trials, formulations containing pyrazole derivatives demonstrated effective control over fungal infections in crops, leading to improved yield and quality. The study highlighted the potential of these compounds as eco-friendly alternatives to conventional fungicides .

Mechanism of Action

The mechanism of action of 4-(naphthalen-1-yl)-1H-pyrazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Hydrophobicity : The naphthalen-1-yl group in the target compound enhances hydrophobicity compared to phenyl-substituted analogs (e.g., compound 6d in ), which may improve membrane permeability but reduce aqueous solubility.

- Thermal Stability : The hydrochloride salt form of the target compound likely increases its melting point relative to neutral pyrazole derivatives, such as compound 6d (m.p. 185°C) , though exact data for the target are unavailable.

- Electronic Effects : Electron-withdrawing groups (e.g., carbonyl in compound 6d ) alter resonance patterns in the pyrazole ring, as evidenced by distinct NMR shifts (e.g., δ 9.13 ppm for pyrazole-H5 in compound 6d vs. δ 7.24–8.49 ppm for naphthalene protons).

Functional Versatility

- The target compound’s unsubstituted pyrazole N–H position allows for further derivatization, unlike fully substituted analogs like compound 15 in (5,5-dimethylimidazolidine-2,4-dione).

- Compounds with additional polar groups (e.g., carboxylic acid in or piperazine in ) exhibit modified solubility and binding profiles, highlighting the target’s balance between hydrophobicity and simplicity.

Biological Activity

4-(Naphthalen-1-yl)-1H-pyrazole hydrochloride is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and applications, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

4-(Naphthalen-1-yl)-1H-pyrazole hydrochloride is characterized by its pyrazole ring structure substituted with a naphthalene moiety. The synthesis typically involves the reaction of naphthalene derivatives with hydrazine or its derivatives under acidic conditions. The compound can be synthesized through various methods, including microwave-assisted synthesis, which enhances yield and reduces reaction time .

Antimicrobial Activity

One of the most notable biological activities of 4-(naphthalen-1-yl)-1H-pyrazole hydrochloride is its antimicrobial properties. Research has demonstrated that this compound exhibits significant activity against a range of pathogens, including:

- Staphylococcus aureus

- Escherichia coli

- Acinetobacter baumannii

In vitro studies have shown minimum inhibitory concentrations (MICs) as low as 0.78 μg/mL against drug-resistant strains, indicating potent antimicrobial efficacy . The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell death .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Studies indicate that it can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. In animal models, it has shown effectiveness in reducing carrageenan-induced paw edema, comparable to standard anti-inflammatory drugs like indomethacin .

Analgesic Properties

In addition to its anti-inflammatory effects, 4-(naphthalen-1-yl)-1H-pyrazole hydrochloride has demonstrated analgesic activity. It has been tested in various pain models, showing significant pain relief comparable to established analgesics .

Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | MIC as low as 0.78 μg/mL | |

| Anti-inflammatory | Reduced TNF-α and IL-6 levels | |

| Analgesic | Significant pain relief |

Case Studies and Research Findings

Several studies have focused on the biological activities of 4-(naphthalen-1-yl)-1H-pyrazole hydrochloride:

- Antimicrobial Study : A study published in PubMed Central reported that derivatives of naphthyl-substituted pyrazoles exhibited potent growth inhibition against Staphylococcus aureus and Acinetobacter baumannii, with a focus on biofilm formation inhibition .

- Anti-inflammatory Research : A comparative study highlighted the compound's efficacy in reducing inflammatory markers in vitro, showing promise for therapeutic applications in inflammatory diseases .

- Pain Management Trials : Preclinical trials demonstrated that the compound effectively alleviated pain in animal models, suggesting potential use in pain management therapies .

Q & A

Q. Q1. What are the recommended synthetic routes for 4-(naphthalen-1-yl)-1H-pyrazole hydrochloride, and how can purity be optimized?

Methodology :

- Synthesis : The compound can be synthesized via coupling reactions between naphthalen-1-yl boronic acid and halogenated pyrazole precursors under Suzuki-Miyaura conditions. For example, phosphine ligands like 5-(Di-t-butylphosphino)-1-(naphthalen-1-yl)-1H-pyrazole (97% purity) are critical for catalytic efficiency .

- Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity. Monitor intermediates via TLC (Rf = 0.3–0.5 in 9:1 hexane/EtOAc) .

- Validation : Confirm purity via HPLC (C18 column, 1.0 mL/min, λ = 254 nm) and LC-MS (ESI+, [M+H]+ = 265.1) .

Q. Q2. How can the structural integrity of 4-(naphthalen-1-yl)-1H-pyrazole hydrochloride be confirmed post-synthesis?

Methodology :

Q. Q3. What biological screening assays are suitable for evaluating 4-(naphthalen-1-yl)-1H-pyrazole hydrochloride?

Methodology :

- Enzyme Inhibition : Test against kinase targets (e.g., EGFR, CDK2) using fluorescence-based ATPase assays. IC₅₀ values <10 μM indicate high potency .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare EC₅₀ values with structurally similar compounds (e.g., cyclopropyl(naphthalen-1-yl)methanamine hydrochloride, EC₅₀ = 2.5 μM) .

Advanced Research Questions

Q. Q4. How can reaction conditions be optimized to improve the yield of 4-(naphthalen-1-yl)-1H-pyrazole hydrochloride?

Methodology :

-

Catalyst Screening : Compare Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands (e.g., BippyPhos) in Suzuki couplings. Ligands with bulky substituents (e.g., t-butyl) enhance steric control, reducing byproducts .

-

Solvent Effects : Test polar aprotic solvents (DMF, DMSO) vs. toluene. DMF increases reaction rate but may lower selectivity. Use microwave-assisted synthesis (100°C, 30 min) for faster kinetics .

-

Yield Data :

Catalyst System Solvent Yield (%) Pd(OAc)₂/BippyPhos DMF 82 Pd(PPh₃)₄ Toluene 65

Q. Q5. How do structural modifications (e.g., substituents on pyrazole/naphthalene) affect the compound’s bioactivity?

Structure-Activity Relationship (SAR) :

-

Pyrazole Modifications : Introducing methyl groups at the 3-position increases lipophilicity (logP +0.5) and enhances membrane permeability but may reduce solubility .

-

Naphthalene Substitutions : Electron-withdrawing groups (e.g., -Cl) at the 4-position improve kinase inhibition (IC₅₀ = 1.2 μM vs. 5.8 μM for unsubstituted analogs) .

-

Key Findings :

Substituent Target Affinity (IC₅₀, μM) Solubility (mg/mL) -H 5.8 0.15 -Cl 1.2 0.08

Q. Q6. How can computational modeling guide the design of 4-(naphthalen-1-yl)-1H-pyrazole hydrochloride derivatives?

Methodology :

- Docking Studies : Use AutoDock Vina to predict binding modes to EGFR (PDB: 1M17). The naphthalene moiety occupies a hydrophobic pocket, while pyrazole forms hydrogen bonds with Thr766 .

- QSAR Models : Build regression models using descriptors like polar surface area (PSA) and molecular weight. For example, PSA <90 Ų correlates with blood-brain barrier penetration .

Q. Q7. How should researchers resolve contradictions in reported biological data for this compound?

Methodology :

- Source Comparison : Cross-validate IC₅₀ values across assays (e.g., fluorescence vs. radiometric kinase assays). Discrepancies may arise from assay sensitivity or buffer conditions .

- Batch Analysis : Test multiple synthetic batches for purity (>98% via HPLC) to rule out impurities as confounding factors .

Q. Q8. What are the stability profiles of 4-(naphthalen-1-yl)-1H-pyrazole hydrochloride under varying storage conditions?

Methodology :

- Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC; <5% degradation indicates room-temperature stability for ≥12 months .

- Light Sensitivity : Protect from UV light to prevent photolytic cleavage of the pyrazole ring (t₁/₂ = 48 hr under UV vs. >6 months in dark) .

Q. Tables for Reference

Q. Table 1. Comparative Bioactivity of Structural Analogs

| Compound | Target (IC₅₀, μM) | Solubility (mg/mL) |

|---|---|---|

| 4-(Naphthalen-1-yl)-1H-pyrazole | 5.8 | 0.15 |

| Cyclopropyl(naphthalen-1-yl)methanamine | 2.5 | 0.20 |

| N-Methyl-1-naphthalenemethylamine | >10 | 0.30 |

Q. Table 2. Key Spectroscopic Data

| Technique | Key Peaks |

|---|---|

| ¹H NMR (DMSO-d₆) | δ 8.15 (naphthalene H), δ 6.85 (pyrazole H) |

| ¹³C NMR | δ 142 (pyrazole C), δ 128 (naphthalene C) |

| HRMS | [M+H]+ = 265.1 (calc. 265.09) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.